molecular formula C18H18N4O6 B11709078 N'1,N'4-bis(2,4-dihydroxybenzylidene)succinohydrazide

N'1,N'4-bis(2,4-dihydroxybenzylidene)succinohydrazide

Cat. No.: B11709078
M. Wt: 386.4 g/mol
InChI Key: QFKKKJBROSRVFG-LQGKIZFRSA-N
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Description

N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide is a Schiff base ligand known for its ability to form complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its hydroxyl and imine groups, which can then participate in various biochemical and chemical processes . The molecular targets and pathways involved depend on the specific metal ion and the context of the application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide is unique due to its specific hydroxyl group positions, which influence its ability to form hydrogen bonds and interact with metal ions. This structural feature can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H18N4O6/c23-13-3-1-11(15(25)7-13)9-19-21-17(27)5-6-18(28)22-20-10-12-2-4-14(24)8-16(12)26/h1-4,7-10,23-26H,5-6H2,(H,21,27)(H,22,28)/b19-9+,20-10+

InChI Key

QFKKKJBROSRVFG-LQGKIZFRSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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